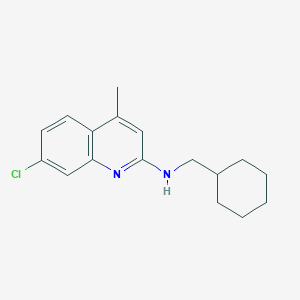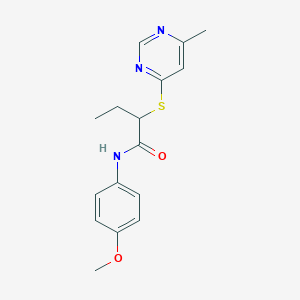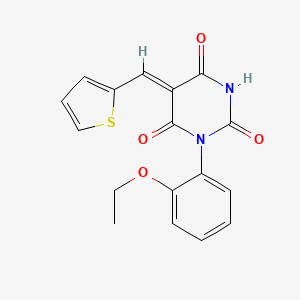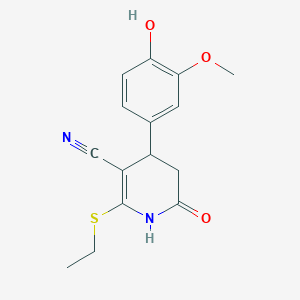![molecular formula C25H29NO B5170139 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol is an organic compound with the molecular formula C25H29NO It is characterized by the presence of a phenol group and a diphenylpropylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3,3-diphenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diphenylpropylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
- 4-{3-[(3,3-diphenylpropyl)amino]butyl}aniline
- 4-{3-[(3,3-diphenylpropyl)amino]butyl}benzyl alcohol
Uniqueness
This compound is unique due to its specific combination of a phenol group and a diphenylpropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-[3-(3,3-diphenylpropylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-20(12-13-21-14-16-24(27)17-15-21)26-19-18-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,14-17,20,25-27H,12-13,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQGUGELWTMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![[4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone](/img/structure/B5170073.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-N-methylethanamine](/img/structure/B5170099.png)
![3,4-difluoro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide](/img/structure/B5170101.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine;hydrochloride](/img/structure/B5170107.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)


![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
